molecular formula C14H15N5O2S B2747181 6-cyclopropyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}pyrimidine-4-carboxamide CAS No. 2415538-77-9

6-cyclopropyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}pyrimidine-4-carboxamide

Cat. No.: B2747181
CAS No.: 2415538-77-9
M. Wt: 317.37
InChI Key: CAIWZLOWBSQPAZ-UHFFFAOYSA-N
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Description

6-cyclopropyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}pyrimidine-4-carboxamide is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrimidine ring, introduction of the thiazole moiety, and subsequent functionalization to introduce the cyclopropyl and methylamino groups .

    Formation of Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of Thiazole Moiety: The thiazole ring can be introduced via a cyclization reaction involving a thioamide and an α-haloketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced techniques such as flow chemistry and automated synthesis to streamline the process and reduce costs .

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: Nucleophilic substitution reactions can be performed to replace specific functional groups with others, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, and other nucleophiles under appropriate solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives .

Scientific Research Applications

6-cyclopropyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}pyrimidine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-cyclopropyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-cyclopropyl-N-{4-[(methylcarbamoyl)methyl]-1,3-thiazol-2-yl}pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl and thiazole moieties contribute to its stability and reactivity, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

6-cyclopropyl-N-[4-[2-(methylamino)-2-oxoethyl]-1,3-thiazol-2-yl]pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O2S/c1-15-12(20)4-9-6-22-14(18-9)19-13(21)11-5-10(8-2-3-8)16-7-17-11/h5-8H,2-4H2,1H3,(H,15,20)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAIWZLOWBSQPAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CSC(=N1)NC(=O)C2=NC=NC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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